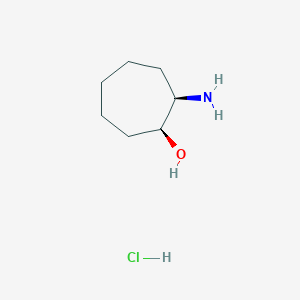

cis-2-Amino-cycloheptanol hydrochloride

Description

Contextualization of Chiral Cyclic Amino Alcohol Hydrochlorides in Synthetic Organic Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. hilarispublisher.com In pharmaceuticals, for instance, often only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even harmful. hilarispublisher.com This underscores the critical need for methods that can produce specific stereoisomers of a compound. Chiral cyclic amino alcohol hydrochlorides are invaluable tools in this endeavor, serving as key intermediates and chiral auxiliaries in asymmetric synthesis. wikipedia.org Their rigid cyclic structures provide a well-defined three-dimensional arrangement, which can effectively control the stereochemical outcome of a reaction. wikipedia.org The hydrochloride salt form often enhances the stability and handling of these compounds.

Significance of cis-2-Amino-cycloheptanol (B7775109) Hydrochloride as a Chiral Scaffold

A chiral scaffold is a core molecular structure that can be systematically modified to generate a library of new chiral compounds. cas.cz cis-2-Amino-cycloheptanol hydrochloride, with its seven-membered ring and defined cis stereochemistry of the amino and hydroxyl groups, presents a unique and valuable scaffold. This specific arrangement of functional groups allows for a variety of chemical transformations, enabling the synthesis of more complex molecules with controlled stereochemistry. The cycloheptane (B1346806) ring offers a degree of conformational flexibility that can be exploited in the design of new catalysts and ligands for asymmetric reactions.

Below is a table detailing some of the key chemical properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2170731-71-0 | C7H16ClNO | 165.66 |

| cis-2-Amino-cyclohexanol hydrochloride | 6936-47-6 | C6H14ClNO | 151.63 |

| cis-2-Amino-cyclopentanol hydrochloride | 31889-37-9 | C5H12ClNO | 137.61 |

Overview of Current Research Trends in Amino-cycloalkanol Synthesis and Application

Current research in the field of amino-cycloalkanol synthesis is vibrant and multifaceted. A significant trend is the development of more efficient and sustainable synthetic methods. This includes the use of catalytic asymmetric hydrogenation and transfer hydrogenation, which offer economic and environmental benefits over older resolution methods. acs.orgacs.org For example, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully used to produce chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org

Another key area of research is the application of these compounds as chiral ligands in asymmetric catalysis. nih.gov The development of novel ligands derived from amino-cycloalkanols continues to be a major focus, with the aim of achieving higher selectivity and broader substrate scope in a variety of chemical transformations. Furthermore, there is a growing interest in the biological applications of molecules derived from amino-cycloalkanol scaffolds, particularly in the development of new therapeutic agents.

Research Scope and Objectives Pertaining to this compound

The primary research objective concerning this compound is to fully explore its potential as a versatile building block in organic synthesis. This involves several key areas of investigation:

Development of efficient and stereoselective synthetic routes to access both enantiomers of this compound in high purity.

Exploration of its utility as a chiral auxiliary, temporarily incorporating it into a molecule to control the stereochemistry of subsequent reactions. wikipedia.orgwikiwand.com

Investigation of its application as a precursor for novel chiral ligands for asymmetric catalysis.

Synthesis of new and complex molecules with potential biological activity based on the cis-2-Amino-cycloheptanol scaffold.

By systematically addressing these objectives, the scientific community aims to unlock the full synthetic potential of this promising chiral compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R)-2-aminocycloheptan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGJRYHKQKYDPF-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 2 Amino Cycloheptanol Hydrochloride

Strategies for Stereoselective Synthesis of cis-2-Amino-cycloheptanol (B7775109) Hydrochloride

Control of stereochemistry is paramount in the synthesis of cyclic 1,2-amino alcohols. Both diastereoselective and enantioselective methods have been developed to access the cis-2-amino-cycloheptanol framework.

Diastereoselective Approaches to cis-Amino-cycloheptanol Frameworks

Diastereoselective strategies aim to control the relative stereochemistry of the two adjacent stereocenters. One of the foundational approaches for synthesizing both cis- and trans-2-aminocycloheptanol was reported by Huffman and Engle. Their work provides a basis for understanding the stereochemical outcomes of reactions on the cycloheptane (B1346806) ring.

A common strategy involves the creation of a cyclic intermediate that directs the stereochemistry of the final product. For instance, the synthesis of related cis-2-aminocyclohexanol has been achieved by the inversion of the C-2 hydroxyl group of a trans-2-amino alcohol precursor. This is typically accomplished by activating the hydroxyl group (e.g., as a tosylate or mesylate) and then displacing it with a nucleophile in an SN2 reaction, which proceeds with inversion of configuration. A similar strategy can be envisioned for the cycloheptane system, starting from the more readily available trans-2-aminocycloheptanol.

Another powerful diastereoselective method is the reduction of an α-hydroxy oxime or a related derivative. The stereochemical outcome of the reduction is often directed by the existing hydroxyl group, which can chelate to the reducing agent and direct hydride delivery from a specific face of the molecule, leading to the desired cis product.

Enantioselective Synthesis Pathways

For the preparation of enantiomerically pure cis-2-amino-cycloheptanol hydrochloride, chiral catalysts or auxiliaries are employed to control the absolute stereochemistry. Asymmetric epoxidation of cycloheptene (B1346976), followed by regioselective and stereospecific ring-opening, is a prominent strategy. The Sharpless asymmetric epoxidation, for example, can produce a chiral, non-racemic cycloheptene oxide. Subsequent attack by a nitrogen nucleophile, such as azide (B81097) or a protected amine, at one of the epoxide carbons can lead to the formation of a trans-1,2-azido alcohol. This intermediate can then be converted to the cis-amino alcohol through a sequence involving inversion of the hydroxyl-bearing carbon.

Alternatively, enzymatic methods offer high enantioselectivity. Ketoreductases (KREDs) can reduce α-amino ketones or related precursors with high stereocontrol. Similarly, amine dehydrogenases (AmDHs) can be used for the reductive amination of α-hydroxy ketones, providing direct access to chiral vicinal amino alcohols.

Precursor-Based Synthetic Routes to this compound

Synthesis from Cycloheptene Derivatives via Directed Functionalization

Cycloheptene is an attractive and commercially available starting material. A common route begins with the epoxidation of the double bond to form cycloheptene oxide. The epoxide ring can then be opened by a nitrogen nucleophile. While the direct aminolysis of epoxides with ammonia (B1221849) can be challenging and often leads to mixtures of products, more controlled methods using azide salts (followed by reduction) or protected amines are generally preferred. The ring-opening of an epoxide typically proceeds via an SN2 mechanism, resulting in a trans relationship between the incoming nucleophile and the hydroxyl group.

To achieve the cis stereochemistry from a cycloheptene precursor, a multi-step sequence is necessary. One such pathway involves:

Epoxidation: Conversion of cycloheptene to cycloheptene oxide using a peroxy acid like m-CPBA.

Ring-Opening: Reaction of the epoxide with an azide source (e.g., sodium azide) to yield trans-2-azidocycloheptanol.

Stereochemical Inversion: Activation of the hydroxyl group (e.g., mesylation or tosylation) followed by nucleophilic displacement with a carboxylate anion (e.g., acetate) to invert the stereocenter.

Hydrolysis and Reduction: Hydrolysis of the resulting ester to reveal the hydroxyl group and reduction of the azide to an amine.

Salt Formation: Treatment with hydrochloric acid to yield the final product.

| Step | Reaction | Reagents | Typical Outcome |

| 1 | Epoxidation | Cycloheptene, m-CPBA | Cycloheptene oxide |

| 2 | Azidolysis | Cycloheptene oxide, NaN₃ | trans-2-Azidocycloheptanol |

| 3 | Inversion | 1. MsCl, Et₃N; 2. KOAc | cis-2-Azidocycloheptyl acetate |

| 4 | Deprotection | 1. K₂CO₃, MeOH; 2. H₂, Pd/C | cis-2-Aminocycloheptanol (B1505675) |

| 5 | Salt Formation | HCl | cis-2-Aminocycloheptanol hydrochloride |

Synthesis from Cycloheptanone (B156872) Derivatives via Reductive Amination or Analogous Transformations

Cycloheptanone serves as another versatile precursor. A key intermediate that can be derived from cycloheptanone is 2-chlorocycloheptanone. This α-halo ketone can be subjected to nucleophilic substitution with an amine source, followed by reduction of the ketone.

A more stereocontrolled approach involves the synthesis of an enaminone from a β-diketone derivative of cycloheptane. The subsequent diastereoselective reduction of the enaminone can lead to the desired cis-amino alcohol. This strategy has been successfully applied in the synthesis of analogous six-membered ring systems.

The general steps for a reductive amination approach are:

Functionalization: Introduction of a hydroxyl or a suitable precursor group at the α-position to cycloheptanone.

Amination: Reaction with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. The presence of the α-hydroxyl group can direct the stereochemistry of the reduction.

Deprotection (if necessary): Removal of any protecting groups on the amine.

Salt Formation: Reaction with HCl to form the hydrochloride salt.

| Precursor | Key Transformation | Reagents | Intermediate |

| Cycloheptanone | α-Chlorination | SO₂Cl₂ or Cl₂ | 2-Chlorocycloheptanone |

| 2-Hydroxycycloheptanone | Reductive Amination | NH₃, H₂, Catalyst (e.g., Raney Ni) | 2-Aminocycloheptanol |

| Cycloheptane-1,2-dione | Oximation & Reduction | 1. NH₂OH; 2. Na/Hg or H₂, Catalyst | 2-Aminocycloheptanol |

Derivation from Other Functionalized Cyclic Precursors

Other functionalized cycloheptane rings can also be employed. For example, the Beckmann rearrangement of cycloheptanone oxime can lead to the corresponding lactam (caprolactam). While this is a common industrial process, further transformations would be required to introduce the hydroxyl group and achieve the desired 1,2-substitution pattern.

A more direct approach could involve starting with a precursor that already contains the necessary carbon skeleton and some of the required functionality, such as a cycloheptene derivative with existing oxygen or nitrogen substituents that can be elaborated to the final product.

Reaction Mechanisms in this compound Formation

The formation of the cis-2-amino-cycloheptanol structure is governed by specific reaction mechanisms that dictate the stereochemical outcome. Key methodologies include nucleophilic ring-opening of epoxides, stereocontrolled functional group additions, and rearrangement reactions.

The ring-opening of an epoxide, such as cycloheptene oxide, with a nitrogen nucleophile like ammonia or an amine is a common strategy for synthesizing 2-aminoalcohols. This reaction is typically stereospecific and follows an SN2 mechanism. semanticscholar.org The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring from the face opposite the oxygen atom. This results in an inversion of configuration at the point of attack and leads to a product with an anti (or trans) relationship between the newly introduced amino group and the resulting hydroxyl group. semanticscholar.org

For cycloheptene oxide, the reaction with a nucleophile such as methylamine (B109427) would proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring. pearson.com

Ring-Opening: The carbon-oxygen bond of the epoxide breaks, with the oxygen atom retaining the electron pair and becoming an alkoxide.

Protonation: A proton transfer step, typically from the solvent or during acidic workup, protonates the alkoxide to yield the final hydroxyl group.

This mechanism inherently produces the trans-2-aminocycloheptanol. To obtain the cis isomer via this route, a subsequent inversion of stereochemistry at one of the two stereocenters would be required, or a more complex synthetic design involving neighboring group participation might be employed. The reactivity can be enhanced through the use of Lewis acid catalysts which coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. acs.org

Achieving the cis stereochemistry directly requires synthetic strategies that allow for syn-addition of the amino and hydroxyl functionalities across the cycloheptene double bond. While direct syn-aminohydroxylation is challenging, it can be accomplished through multi-step sequences.

One such approach involves an initial stereocontrolled dihydroxylation followed by functional group manipulation. For example, the Sharpless asymmetric dihydroxylation of cycloheptene can produce a chiral diol. Subsequent steps could involve selective activation of one hydroxyl group (e.g., tosylation) followed by substitution with a nitrogen nucleophile (e.g., azide) with inversion of configuration. A final reduction of the azide would yield the aminocycloheptanol. The stereochemistry of the final product depends on which hydroxyl group is replaced and the mechanism of the substitution.

Alternatively, methods that couple osmylation with intramolecular amination have been developed to achieve stereocontrolled cyclization, yielding cyclic amino alcohols with defined stereochemistry. organic-chemistry.org Another strategy is the direct amination and hydroxylation of arenes via deprotonative cupration, although this is more applicable to aromatic systems. nih.gov

Certain molecular rearrangements can be employed to construct the aminocycloheptanol ring system with the desired stereochemistry. The Tiffeneau-Demjanov rearrangement, for instance, is a classic method for ring expansion of cyclic systems. This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. The diazotization of the primary amine creates an excellent leaving group (N₂), which departs to generate a carbocation. A subsequent 1,2-alkyl shift (ring expansion) and capture by water leads to a ring-expanded ketone.

While this reaction is typically used to form ketones, variations of rearrangement reactions, such as the semipinacol rearrangement, can be manipulated to produce specific stereoisomers. libretexts.org For example, starting from a suitable precursor like a 2-hydroxycyclobutanone, an α-iminol rearrangement can lead to a ring contraction to a 2-aminocyclopropyl ketone intermediate, which can then undergo further transformations. beilstein-journals.org The reaction of cis-2-aminocyclohexanol with nitrous acid is known to yield both cyclohexanone (B45756) and cyclopentyl methanal through a pinacol-type rearrangement, demonstrating the principle of such skeletal reorganizations. brainly.in A carefully designed substrate could potentially undergo a rearrangement that expands a smaller ring to the seven-membered cycloheptane ring, trapping the intermediate in a way that establishes the desired cis stereochemistry.

Chiral Resolution Techniques for Racemic cis-2-Amino-cycloheptanol

Since many synthetic routes yield a racemic mixture (an equal mixture of both enantiomers) of cis-2-amino-cycloheptanol, a resolution step is necessary to isolate the individual enantiomers. wikipedia.org

The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org Chiral carboxylic acids, such as mandelic acid or tartaric acid, are frequently used for this purpose. nih.govresearchgate.net

The process involves the following steps:

Salt Formation: The racemic mixture of cis-2-amino-cycloheptanol is treated with one enantiomer of a chiral acid (e.g., (R)-mandelic acid) in a suitable solvent. This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine-(R)-acid] and [(S)-amine-(R)-acid].

Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully choosing the solvent and conditions, one of the diastereomeric salts can be selectively crystallized from the solution while the other remains dissolved. orgsyn.org

Salt Breaking and Isolation: The crystallized diastereomeric salt is separated by filtration. The salt is then "broken" by treatment with a base to deprotonate the amine and an acid to protonate the chiral resolving agent. This liberates the enantiomerically pure amine, which can be extracted and isolated. The chiral acid can often be recovered and reused. orgsyn.org

To isolate the other enantiomer, the mother liquor from the crystallization can be treated with the opposite enantiomer of the chiral acid (e.g., (S)-mandelic acid), and the process is repeated. nih.gov This sequential use of both enantiomers of the resolving agent allows for the efficient separation of both enantiomers of the racemic amine. nih.gov

Table 1: Chiral Resolution via Diastereomeric Salt Formation

| Step | Description | Key Components | Outcome |

|---|---|---|---|

| 1. Salt Formation | Reaction of racemic amine with a single enantiomer of a chiral acid. | Racemic cis-2-Amino-cycloheptanol, (R)-Mandelic Acid | Mixture of two diastereomeric salts. |

| 2. Crystallization | Selective precipitation of the less soluble diastereomeric salt. | Solvent (e.g., Ethyl Acetate) | Solid salt of one enantiomer, other remains in solution. |

| 3. Isolation | Separation of the solid and liberation of the free amine. | Base (e.g., NaOH), Acid (e.g., HCl) | Enantiomerically pure cis-2-Amino-cycloheptanol. |

Kinetic resolution is a technique that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. researchgate.net This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer.

Enzymatic kinetic resolution is a powerful and widely used method. mdpi.com Lipases, for example, can selectively acylate one enantiomer of an amino alcohol much faster than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted enantiomer and the acylated product, both in high enantiomeric excess. Biocatalytic approaches have been successfully used for the resolution of related compounds like 2-nitrocyclohexanol, a precursor to 2-aminocyclohexanol (B3021766). almacgroup.com

The key parameters in a kinetic resolution are the conversion percentage and the enantiomeric excess (ee) of the product and the remaining substrate. The efficiency of the resolution is often described by the selectivity factor (E-value). A high E-value (typically >100) is indicative of a synthetically useful resolution. mdpi.com

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Diastereomeric Salt Formation | Separation based on different solubilities of diastereomeric salts. | Well-established, scalable, high enantiopurity achievable. | Requires stoichiometric chiral resolving agent, can be trial-and-error to find suitable conditions. |

| Kinetic Resolution | Separation based on different reaction rates of enantiomers. | Can be highly selective (especially enzymatic methods), uses catalytic amounts of chiral agent. | Maximum theoretical yield for a single enantiomer is 50%. researchgate.net |

Based on a thorough review of the provided search results, there is insufficient specific information available in the public domain to generate a detailed and scientifically accurate article on the synthetic methodologies for This compound as per the requested outline.

The available literature primarily focuses on the synthesis of related but structurally distinct compounds, such as cis-2-aminocyclohexanol. Direct extrapolation of synthetic data from a six-membered ring (cyclohexane) to a seven-membered ring (cycloheptane) would be scientifically inaccurate.

One relevant publication titled "Stereochemistry of the Cycloheptane Ring. Synthesis and Deamination of cis and trans-2-Aminocycloheptanol" was identified. acs.org However, access to the detailed experimental procedures, research findings, and data necessary to construct the requested article sections on novel routes, green chemistry, catalytic methods, and solvent minimization is not available within the search snippets.

Therefore, to adhere to the strict requirements for accuracy and focus solely on the specified compound, it is not possible to generate the requested article at this time.

Advanced Characterization and Structural Elucidation of Cis 2 Amino Cycloheptanol Hydrochloride

Spectroscopic Techniques for Configurational and Conformational Analysis

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing nuanced insights into molecular connectivity, stereochemistry, and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution and determining the stereochemistry of diastereomers like cis-2-Amino-cycloheptanol (B7775109) hydrochloride. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum, the chemical shifts (δ) and spin-spin coupling constants (J) of the protons attached to the cycloheptane (B1346806) ring are particularly informative. The protons on C1 (bearing the hydroxyl group) and C2 (bearing the amino group), often denoted as H-1 and H-2, are key reporters of the cis stereochemistry. The magnitude of the coupling constant between these two protons, ³J(H1, H2), is dependent on the dihedral angle between them. For a cis configuration in a flexible seven-membered ring, this value reflects an average of the accessible chair and boat-like conformations, which is distinct from the value expected for the corresponding trans isomer.

Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities throughout the ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, aiding in the unambiguous assignment of all signals. Nuclear Overhauser Effect (NOE) experiments, like NOESY, can provide through-space correlations between protons, which is crucial for confirming the cis relationship between the amino and hydroxyl groups and for analyzing the preferred conformations of the seven-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-2-Amino-cycloheptanol Moiety (Note: These are generalized predicted values. Actual experimental values can vary based on solvent and concentration.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CHOH) | 3.5 - 4.0 | 70 - 75 |

| C2 (-CHNH₃⁺) | 3.0 - 3.5 | 55 - 60 |

| C3-C7 (-CH₂) | 1.2 - 2.0 | 20 - 35 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

In the FTIR spectrum of cis-2-Amino-cycloheptanol hydrochloride, characteristic absorption bands confirm the presence of the key functional groups. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, often overlapping with the N-H stretching vibrations of the ammonium (B1175870) salt (R-NH₃⁺), which typically appear as a complex series of bands in the same region. The C-H stretching vibrations of the cycloheptane ring are observed just below 3000 cm⁻¹. Bending vibrations for the N-H group of the ammonium salt are expected around 1500-1600 cm⁻¹. The C-O stretching vibration of the secondary alcohol typically gives rise to a strong band in the 1050-1100 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3500 (broad) | FTIR |

| N-H Stretch (NH₃⁺) | 3200 - 3500 (overlapping) | FTIR |

| C-H Stretch (Aliphatic) | 2850 - 2960 | FTIR, Raman |

| N-H Bend (NH₃⁺) | 1500 - 1600 | FTIR |

| C-O Stretch | 1050 - 1100 | FTIR |

| C-C Skeletal | 800 - 1200 | Raman |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration (e.g., 1R, 2S vs. 1S, 2R) of chiral molecules. nih.gov It relies on the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com While the amino and hydroxyl groups themselves are not strong chromophores in the accessible UV-Vis range, they can be derivatized with chromophoric reagents to produce a measurable ECD signal.

The principle involves comparing the experimental ECD spectrum of the molecule (or its derivative) with the spectrum predicted by quantum chemical calculations for a known absolute configuration. nih.gov A good match between the experimental spectrum and the calculated spectrum for, say, the (1R, 2S) enantiomer allows for the unambiguous assignment of that absolute configuration to the sample. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms and chromophores, making it a definitive method for stereochemical elucidation. nih.govmtoz-biolabs.com

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure in solution, X-ray crystallography offers a precise and unambiguous picture of the molecule in the solid state.

X-ray Diffraction Analysis for Precise Bond Lengths, Angles, and Packing Arrangements

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique can precisely measure the coordinates of each atom in the crystal lattice, providing definitive data on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would irrefutably confirm the cis relationship between the amino and hydroxyl groups on the cycloheptane ring. It would also reveal the specific solid-state conformation of the seven-membered ring, which often adopts a twisted-chair or twisted-boat geometry to minimize steric strain. Furthermore, the analysis would detail the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds involving the hydroxyl group, the ammonium cation, and the chloride anion. This network of hydrogen bonds is critical in defining the crystal packing arrangement.

Table 3: Illustrative Crystallographic Data Parameters from X-ray Diffraction (Note: This table represents the type of data obtained from an X-ray analysis; specific values for the target compound require experimental determination.)

| Parameter | Description | Example Value Range (Illustrative) |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, etc. |

| C-C Bond Length | The distance between adjacent carbon atoms. | 1.52 - 1.55 Å |

| C-O Bond Length | The distance between the carbon and oxygen atoms. | 1.42 - 1.44 Å |

| C-N Bond Length | The distance between the carbon and nitrogen atoms. | 1.47 - 1.50 Å |

| O-C1-C2-N Torsion Angle | The dihedral angle defining the substituent geometry. | Confirms cis or trans relationship |

| Hydrogen Bond Distances | Distances between donor, hydrogen, and acceptor atoms. | O-H···Cl⁻: 2.9-3.2 Å, N-H···Cl⁻: 3.0-3.3 Å |

Computational and Theoretical Investigations of Cis 2 Amino Cycloheptanol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of cis-2-Amino-cycloheptanol (B7775109) hydrochloride. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic makeup and behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting molecular properties with a good balance of accuracy and computational cost. als-journal.com For cis-2-Amino-cycloheptanol hydrochloride, DFT calculations can elucidate several key electronic features.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the molecule's surface. These maps are valuable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. uni-muenchen.dewikipedia.org NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as the one that can form between the amino and hydroxyl groups in cis-2-Amino-cycloheptanol. This analysis also reveals hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Below is a hypothetical data table summarizing the kind of electronic properties that could be obtained for this compound using DFT calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | 1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Measure of molecular polarity |

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govmdpi.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. frontiersin.org The accuracy of these predictions has improved significantly, making them a reliable tool for structural elucidation. github.io For this compound, predicted NMR spectra can help in assigning the signals to specific protons and carbons in the molecule and can also provide information about the predominant conformation in solution.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in an IR spectrum. nih.gov These calculations can help in assigning the experimental IR bands to specific vibrational modes, such as the O-H and N-H stretches, which are sensitive to hydrogen bonding. ustc.edu.cn

The following table provides an example of how predicted spectroscopic data for cis-2-Amino-cycloheptanol could be presented.

| Spectroscopic Technique | Predicted Data | Interpretation |

|---|---|---|

| ¹H NMR | Chemical shifts for all protons | Aids in signal assignment and conformational analysis |

| ¹³C NMR | Chemical shifts for all carbons | Confirms the carbon skeleton |

| IR | Vibrational frequencies for key functional groups (O-H, N-H, C-N, C-O) | Provides information on functional groups and hydrogen bonding |

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. cdnsciencepub.com By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. ucsb.edu For this compound, theoretical calculations can be used to investigate reactions involving the amino and hydroxyl groups, such as acylation, alkylation, or oxidation.

Calculating the energies of the transition states allows for the determination of the activation energy of a reaction, which is a key factor in determining the reaction rate. This information can be used to predict the feasibility of a reaction and to understand the factors that control its stereoselectivity.

Conformational Analysis of the Cycloheptane (B1346806) Ring System

The seven-membered cycloheptane ring is flexible and can adopt a variety of conformations. researchgate.net The most stable conformations are typically the twist-chair and chair forms. The presence of substituents on the ring can significantly influence the conformational preferences. acs.org

The conformational energy landscape of a molecule describes the relative energies of its different conformations. chemrxiv.orgchemrxiv.org This landscape can be explored computationally by performing a systematic search of the conformational space. For this compound, this would involve rotating the single bonds and puckering the cycloheptane ring to find all possible low-energy conformations.

The preferred conformation of a molecule can differ between the gas phase and solution. researchgate.net In the gas phase, the conformation is determined primarily by intramolecular interactions, such as steric hindrance and hydrogen bonding. acs.org In solution, intermolecular interactions with the solvent also play a crucial role. Computational models can account for solvent effects, providing a more accurate picture of the conformational preferences in a particular solvent.

The cis-2-amino and hydroxyl groups in cis-2-Amino-cycloheptanol have a significant impact on the conformation of the cycloheptane ring. Their relative orientation is fixed in a cis configuration, which restricts the possible ring conformations.

A key factor influencing the conformation is the potential for an intramolecular hydrogen bond between the amino and hydroxyl groups. goettingen-research-online.denih.govpreprints.org This interaction can stabilize certain conformations over others. The strength of this hydrogen bond will depend on the distance and angle between the donor (hydroxyl group) and the acceptor (amino group), which are in turn dictated by the ring's pucker. kent.ac.uk

The table below illustrates how the relative energies of different conformers of cis-2-Amino-cycloheptanol might be presented.

| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution | Key Features |

|---|---|---|---|

| Twist-Chair 1 (H-bonded) | 0.0 | 0.0 | Intramolecular H-bond between NH₂ and OH |

| Twist-Chair 2 (non-H-bonded) | 2.5 | 1.8 | No intramolecular H-bond |

| Chair 1 (H-bonded) | 1.2 | 1.0 | Intramolecular H-bond, higher ring strain |

Molecular Dynamics Simulations

Investigation of Intermolecular Interactions and Solvation Effects

No published studies were identified that have performed molecular dynamics simulations to investigate the intermolecular interactions and solvation effects of this compound. Such a study would theoretically involve simulating the compound in various solvents to observe hydrogen bonding, electrostatic interactions, and van der Waals forces between the solute and solvent molecules, as well as between molecules of the compound itself. Data from such simulations would typically be presented in tables summarizing interaction energies and radial distribution functions.

Analysis of Conformational Dynamics over Time

There is currently no available research detailing the conformational dynamics of this compound through molecular dynamics simulations. A conformational analysis would involve tracking the torsional angles of the cycloheptane ring and the substituent groups over the course of a simulation to identify the most stable conformations and the energy barriers between them. This would provide insight into the flexibility of the molecule and the preferred spatial arrangement of its atoms. Research findings would typically include Ramachandran-like plots for the key dihedral angles and data tables of conformational populations.

Applications of Cis 2 Amino Cycloheptanol Hydrochloride in Asymmetric Synthesis

Utilization as Chiral Ligands in Catalysis

The efficacy of chiral 1,2-amino alcohols as ligands in asymmetric catalysis is a fundamental concept in modern organic synthesis. nih.govresearchgate.net These molecules can coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This rigidifies the catalyst's structure, creating a well-defined chiral environment that can effectively discriminate between the prochiral faces of a substrate.

Chiral 1,2-amino alcohols are precursors to a wide array of privileged ligands, such as oxazolines, which are pivotal in numerous transition metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and allylic alkylation. The stereochemical outcome of these reactions is highly dependent on the steric and electronic properties of the ligand.

While specific studies detailing the performance of cis-2-amino-cycloheptanol (B7775109) as a ligand are not extensively reported, its structure suggests potential. The seven-membered cycloheptyl ring provides a distinct conformational profile compared to smaller ring systems. This could influence the catalytic pocket's shape and, consequently, the enantioselectivity of the transformation. It is structurally related to other cyclic amino alcohols that have found use in asymmetric catalysis. evitachem.com The development of catalysts from natural chiral terpenes, for instance, has proven to be an excellent strategy for creating new, efficient, and commercially available chiral compounds. mdpi.com

In addition to coordinating with metals, 1,2-amino alcohols and their derivatives can function as organocatalysts. For example, they are often used to form chiral iminium ions or enamines as key intermediates in asymmetric transformations. The amino group can act as a Brønsted base or a nucleophile, while the hydroxyl group can engage in hydrogen bonding to orient the substrate and stabilize transition states, thereby inducing stereoselectivity.

The application of cis-2-amino-cycloheptanol in organocatalytic systems remains an area with potential for exploration. Its inherent chirality and functional groups are suitable for mediating stereoselective reactions, analogous to more studied systems.

Function as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. Chiral 1,2-amino alcohols are frequently employed as auxiliaries because they can be readily converted into derivatives (e.g., oxazolidinones) that impart high levels of facial selectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.

The principle of using a 1,2-amino alcohol-derived auxiliary relies on its ability to form a rigid cyclic structure that effectively shields one face of the reactive molecule. This forces an incoming reagent to attack from the less sterically hindered face, resulting in a single diastereomer. The predictable stereocontrol offered by auxiliaries derived from compounds like pseudoephedrine is a testament to this powerful strategy. nih.gov The specific conformational bias of the seven-membered ring in cis-2-amino-cycloheptanol would be expected to influence the degree and sense of stereoinduction, offering a potentially different stereochemical outcome compared to other cyclic systems.

Chiral phosphine (B1218219) oxides and their derivatives are of significant interest as chiral ligands and organocatalysts. dss.go.th Asymmetric synthesis of these compounds often relies on the use of chiral auxiliaries or catalysts. While the direct application of cis-2-amino-cycloheptanol hydrochloride as an auxiliary in stereoselective phosphine oxide synthesis is not documented in available literature, the general utility of chiral auxiliaries in phosphorus chemistry suggests a potential, yet unexplored, role.

Building Block in the Synthesis of Complex Chiral Molecules

Perhaps the most concrete and documented role of cis-2-amino-cycloheptanol is as a chiral building block. Its defined stereochemistry and bifunctional nature make it a valuable starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products.

A key aspect of its utility as a building block is its accessibility through synthetic routes. Research dating back to 1959 describes a method for its preparation. The synthesis starts with the corresponding trans-isomer, which is first converted to a cis-cycloheptanooxazoline intermediate. Subsequent acid-catalyzed hydrolysis of the oxazoline (B21484) ring yields the desired cis-2-amino-cycloheptanol. dss.go.th This established synthesis confirms its availability for use in further synthetic endeavors.

The chemical reactivity of the compound has also been studied. For instance, the deamination of 2-aminocycloheptanol in aqueous acid leads to a mixture of ring-contracted products, specifically cyclohexanecarbaldehyde and cycloheptanone (B156872). researchgate.net This demonstrates a known transformation pathway for this particular building block.

The following table summarizes the synthetic sequence from the trans-isomer to the cis-isomer, highlighting its preparation as a chiral building block. dss.go.th

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | trans-2-(p-nitrobenzoylamino)-cycloheptanol | Thionyl chloride (SOCl₂) | 2-p-Nitrophenyl-4,5-cis-cycloheptanooxazoline hydrochloride | Cyclization to form the oxazoline ring, inverting stereochemistry at one center. |

| 2 | 2-p-Nitrophenyl-4,5-cis-cycloheptanooxazoline | Hydrochloric acid (4N HCl), heat | cis-2-Aminocycloheptanol (B1505675) | Hydrolysis of the oxazoline to unmask the cis-amino alcohol functionality. |

Preparation of Enantiomerically Pure Derivatives for Specific Applications

The utility of a chiral molecule in asymmetric synthesis is fundamentally dependent on its availability in enantiomerically pure form. For cyclic amino alcohols, resolution of a racemic mixture is a common and effective strategy. Research on analogous compounds, such as 2-aminocyclohexanol (B3021766) derivatives, has established efficient protocols for separating enantiomers. acs.orgnih.gov

A typical resolution process involves the reaction of the racemic amino alcohol with a chiral resolving agent, such as (R)- or (S)-mandelic acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the enantiomerically pure amino alcohol.

Table 1: Illustrative Diastereomeric Resolution Process This table is based on general methods for analogous compounds, as specific data for this compound is not detailed in the search results.

| Step | Procedure | Purpose | Expected Outcome |

|---|---|---|---|

| 1 | Salt Formation | React racemic cis-2-Amino-cycloheptanol with an enantiopure acid (e.g., (R)-mandelic acid). | Formation of two diastereomeric salts: (1R,2S)-amine-(R)-acid and (1S,2R)-amine-(R)-acid. |

| 2 | Fractional Crystallization | Exploit solubility differences between the diastereomeric salts in a suitable solvent. | Isolation of one diastereomeric salt as a solid precipitate. |

| 3 | Liberation of Amine | Treat the isolated salt with a base (e.g., NaOH) to neutralize the acid. | Release of the enantiomerically pure free amino alcohol (e.g., (1R,2S)-2-Amino-cycloheptanol). |

| 4 | Conversion to Hydrochloride | React the pure amine with hydrochloric acid (HCl). | Formation of the enantiomerically pure hydrochloride salt for stability and storage. |

Once obtained in enantiopure form, derivatives can be synthesized for specific catalytic applications. The amino and hydroxyl groups are functional handles that can be readily modified to create ligands for metal-catalyzed reactions or to serve as chiral auxiliaries that direct the stereochemical outcome of a reaction.

Incorporation into Bioactive Molecules and Natural Product Analogues

The 1,2-amino alcohol motif is a key pharmacophore found in numerous natural products and synthetic drugs. mdpi.com Chiral cyclic amino alcohols are particularly valuable as building blocks because their constrained conformations can impart a high degree of stereochemical control during synthesis and can lead to specific binding interactions with biological targets.

While direct examples of the incorporation of this compound into complex bioactive molecules are not prominent in the literature, the general strategy is well-established. mdpi.com Synthetic chemists often use such chiral building blocks to construct portions of a larger target molecule, ensuring the correct stereochemistry at multiple centers.

For example, a common application is in the synthesis of peptide mimics or peptidomimetics, where the amino alcohol replaces a natural amino acid to create a more stable analogue with potentially enhanced biological activity. The synthesis of analogues of natural products allows for the exploration of structure-activity relationships (SAR), helping to identify the key structural features responsible for a molecule's biological function. mdpi.comnih.gov

Table 2: Potential Roles of cis-2-Amino-cycloheptanol in Bioactive Synthesis This table outlines potential applications based on the known roles of similar chiral building blocks.

| Application Area | Synthetic Role of Amino Alcohol | Example of Target Molecule Class |

|---|---|---|

| Enzyme Inhibitors | Forms a key part of the scaffold that binds to the enzyme's active site. | HIV protease inhibitors. nih.gov |

| Receptor Agonists/Antagonists | Provides a rigid chiral framework to orient functional groups for specific receptor interaction. | Adrenergic receptor modulators. |

| Antimicrobial Agents | Serves as a chiral precursor for complex alkaloids or peptide-based antibiotics. | Alkaloid and peptide natural product analogues. nih.gov |

| Chiral Catalysts | Acts as a ligand for a metal center, creating a chiral environment for asymmetric reactions. | Catalysts for asymmetric hydrogenation or alkylation. acs.orgnih.gov |

The development of synthetic routes utilizing this compound would expand the toolbox available to medicinal chemists for creating novel, stereochemically defined bioactive compounds.

Reactivity and Derivatization of Cis 2 Amino Cycloheptanol Hydrochloride

Reactions Involving the Amino Group

The primary amino group is a versatile nucleophile and a key site for derivatization, enabling the introduction of a wide array of substituents and the construction of new heterocyclic systems.

N-Alkylation

The nitrogen atom of cis-2-aminocycloheptanol (B1505675) can be alkylated to form secondary or tertiary amines. A common method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. nih.gov This process is atom-economical, producing water as the only byproduct. Various transition metal complexes, including those based on manganese, ruthenium, and cobalt, have been shown to effectively catalyze the N-alkylation of amines with primary alcohols. nih.govnih.govrsc.org For instance, anilines have been successfully monoalkylated with alcohols like benzyl (B1604629) alcohol and various aliphatic alcohols using manganese pincer complexes. nih.gov Another approach involves using heterogeneous catalysts, such as titanium hydroxide, which can facilitate the reaction between amines and alcohols without the need for hydrogen, bases, or organic ligands. researchgate.net

| Catalyst Type | Alkylating Agent | Typical Conditions | Reference |

|---|---|---|---|

| Manganese Pincer Complexes | Primary Alcohols (e.g., Benzyl alcohol) | t-BuOK, Toluene, 80-100 °C | nih.gov |

| Ruthenium(II) Complexes | Primary Alcohols (e.g., 1-Octanol) | Potassium tert-butoxide, Toluene, 25-70 °C | nih.gov |

| Titanium Hydroxide (Heterogeneous) | Primary Alcohols (e.g., Benzyl alcohol) | Xylene, 140 °C, N₂ atmosphere | researchgate.net |

| Cobalt(II) Complexes | Primary/Secondary Alcohols | KOtBu, Toluene, 140 °C | rsc.org |

N-Acylation

N-acylation is a fundamental transformation that converts the amino group into an amide. This reaction is typically achieved by treating the amino alcohol with an acylating agent such as an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling reagent. nih.govresearchgate.net To prevent undesired O-acylation of the hydroxyl group, selective N-acylation can be achieved under controlled conditions. One effective method involves the in-situ formation of a mixed anhydride from a carboxylic acid using an alkyl sulfonyl chloride in the presence of an organic base, which then selectively reacts with the amino group. google.com Microwave-assisted procedures using reagents like cyanuric chloride have also been developed to provide rapid and high-yielding N-acylation. nih.gov

The cis-1,2-amino alcohol structure of the parent compound is an ideal precursor for the synthesis of fused heterocyclic systems, where the cycloheptane (B1346806) ring is annulated with an oxazoline (B21484) or oxazolidinone ring.

Oxazolines

The reaction of cis-2-aminocycloheptanol with various reagents can lead to the formation of a cyclohepta[d]oxazoline system. Common synthetic routes to 2-oxazolines from 1,2-amino alcohols include:

Reaction with Carboxylic Acids: Dehydrative cyclization promoted by agents like triflic acid. mdpi.com

Reaction with Acyl Chlorides: Direct condensation, often followed by base-mediated cyclization. wikipedia.org

Reaction with Nitriles: Catalyzed by Lewis acids such as zinc chloride or copper complexes under anhydrous conditions. wikipedia.orgorganic-chemistry.org

These reactions leverage the intramolecular nucleophilic attack of the hydroxyl group onto an activated intermediate formed at the nitrogen atom. mdpi.comresearchgate.net

Oxazolidinones

Fused oxazolidin-2-ones can be synthesized from cis-2-aminocycloheptanol through cyclization with a carbonyl-donating reagent. This transformation introduces a cyclic carbamate (B1207046) structure. Established methods include:

Reaction with Phosgene (B1210022) or its Equivalents: This classic method involves reaction with highly reactive and toxic phosgene or safer alternatives like triphosgene (B27547) or carbonyldiimidazole.

Reaction with Cyclic Carbonates: A greener approach involves the reaction with five-membered cyclic carbonates, which can yield 2-oxazolidinones efficiently. rsc.org

From Urea (B33335): Microwave-assisted synthesis from urea and ethanolamine (B43304) derivatives has been reported, providing a direct route to the oxazolidinone ring. organic-chemistry.org

Asymmetric Synthesis: More complex strategies, such as those involving an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement, can produce chiral oxazolidin-2-ones. nih.gov

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group offers another site for modification through functionalization, esterification, or redox transformations.

The hydroxyl group of cis-2-aminocycloheptanol can be converted into a variety of other functional groups. Esterification is a common transformation. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, TsOH), is a standard method. masterorganicchemistry.com To drive the equilibrium towards the ester product, excess alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com Alternatively, O-acylation can be achieved using more reactive acylating agents like acid anhydrides or acyl chlorides, often in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org It is crucial to select reaction conditions carefully to ensure selectivity for O-acylation over N-acylation, which can often be achieved by first protecting the more nucleophilic amino group.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reversible, equilibrium-driven reaction. | masterorganicchemistry.com |

| Acylation with Acid Anhydride | Acid Anhydride, Base (e.g., DMAP) | High yielding, often requires no solvent. | organic-chemistry.org |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Mild conditions, suitable for sensitive substrates. | |

| o-NosylOXY Coupling | Carboxylic Acid, o-NosylOXY | Environmentally friendly with reusable byproducts. | organic-chemistry.org |

Oxidation

The secondary alcohol in cis-2-aminocycloheptanol can be oxidized to the corresponding ketone, cis-2-aminocycloheptanone. This transformation involves an increase in the oxidation state of the carbon atom bearing the hydroxyl group. khanacademy.org A variety of reagents can be employed for this purpose, with the choice often depending on the desired selectivity and the tolerance of other functional groups in the molecule. youtube.com

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a common reagent that oxidizes secondary alcohols to ketones under mild, non-aqueous conditions. youtube.com The Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is a stronger oxidizing condition.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures and avoids the use of heavy metals.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing secondary alcohols to ketones.

Reduction

Reduction of the hydroxyl group itself is not a direct process. It typically requires conversion of the hydroxyl into a good leaving group (e.g., a tosylate or mesylate) followed by reaction with a hydride reducing agent like lithium aluminum hydride. However, the synthesis of amino alcohols often involves the reduction of a precursor ketone. For example, the reduction of β-enaminoketones with sodium in THF/isopropyl alcohol is a method used to produce both cis- and trans-3-aminocyclohexanols. nih.govmdpi.com

Stereochemical Implications of Chemical Transformations

The cis relationship between the amino and hydroxyl groups is a defining stereochemical feature that profoundly influences the reactivity and product distribution of chemical transformations.

In cyclization reactions to form oxazolines or oxazolidinones, the cis arrangement is essential as it places the reacting groups on the same face of the cycloheptane ring, facilitating the intramolecular ring-closure. A trans isomer would be unable to undergo this cyclization.

A particularly significant transformation with stereochemical consequences is the reaction of 1,2-amino alcohols with nitrous acid (HNO₂). This reaction generates an unstable diazonium ion intermediate, which then undergoes rearrangement. In the case of cis-2-aminocyclohexanol, this reaction leads to a pinacol-type rearrangement, yielding both cyclohexanone (B45756) and the ring-contracted product, cyclopentanecarbaldehyde. acs.orgbrainly.in It is expected that cis-2-aminocycloheptanol would undergo a similar Tiffeneau–Demjanov rearrangement. The loss of N₂ from the diazonium ion intermediate would be accompanied by the migration of one of the adjacent carbon-carbon bonds. Migration of the C1-C7 bond would lead to a ring contraction, forming cycloheptanone (B156872), while migration of the C1-C2 bond could potentially lead to other products. The stereochemistry of the starting material dictates which bond is anti-periplanar to the departing diazonio group, thereby controlling the migratory aptitude and the final product structure.

Any reaction at the C1 or C2 stereocenters must be considered for its potential to proceed with retention or inversion of configuration, or to induce epimerization. The conformational flexibility of the seven-membered ring also plays a role, as different chair and boat-like conformations can influence the accessibility of the functional groups and the stereochemical course of a reaction. nih.gov

Cycloheptane Ring Modifications and Annulations

The chemical reactivity of cis-2-Amino-cycloheptanol (B7775109) hydrochloride allows for targeted modifications of its seven-membered carbocyclic ring. A primary pathway for altering the cycloheptane framework is through rearrangement reactions initiated by the deamination of the primary amino group. This process has been a subject of stereochemical investigation, providing insights into how the spatial arrangement of functional groups influences reaction outcomes.

Research into the deamination of cis-2-aminocycloheptanol, typically achieved through treatment with nitrous acid (HNO₂), reveals the potential for significant structural transformation of the cycloheptane ring. This reaction proceeds via the formation of an unstable diazonium salt intermediate. The subsequent loss of nitrogen gas (N₂) generates a carbocation at the C-2 position of the cycloheptanol (B1583049) ring. The fate of this carbocationic intermediate is dictated by the migration of an adjacent group, leading to either the retention of the seven-membered ring or its contraction to a six-membered ring.

Specifically, two principal competing pathways exist for the rearrangement of the carbocation:

Hydride Shift: Migration of the hydrogen atom from C-1 to the adjacent carbocation at C-2. This 1,2-hydride shift is a common rearrangement that leads to the formation of a more stable oxonium ion, which upon deprotonation yields cycloheptanone. This pathway modifies the functional groups on the ring but preserves the cycloheptane skeleton.

Ring Contraction: Migration of a carbon-carbon bond of the cycloheptane ring. In the case of the intermediate derived from cis-2-aminocycloheptanol, the C1-C7 bond can migrate to the carbocation center at C-2. This rearrangement, a specific example of a Tiffeneau-Demjanov rearrangement, results in the contraction of the seven-membered ring to a six-membered cyclohexane (B81311) ring, forming cyclopentylmethanal (also known as cyclopentanecarboxaldehyde).

A key study in this area was conducted by Huffman and Engle, who investigated the stereochemistry and deamination of both cis- and trans-2-aminocycloheptanol. acs.org Their work demonstrated that the stereochemical relationship between the amino and hydroxyl groups is crucial in determining the product distribution. For the cis-isomer, the reaction with nitrous acid can theoretically lead to a mixture of both the ring-contracted aldehyde and the unrearranged ketone, with the relative amounts depending on the conformational dynamics and the stereoelectronic requirements for migration.

The general transformation is summarized in the table below:

| Starting Material | Reagent | Reaction Type | Potential Products | Ring Modification |

| cis-2-Amino-cycloheptanol | Nitrous Acid (HNO₂) | Deamination / Tiffeneau-Demjanov Rearrangement | Cycloheptanone | None (Functional group modification) |

| Cyclopentylmethanal | Ring Contraction (7-membered to 6-membered) |

Future Research Directions and Emerging Trends for Cis 2 Amino Cycloheptanol Hydrochloride

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to chiral compounds is a cornerstone of modern organic chemistry. openaccessgovernment.org While traditional methods for producing chiral β-amino alcohols exist, they can be limited by multi-step processes or high costs. westlake.edu.cn Future research concerning cis-2-Amino-cycloheptanol (B7775109) hydrochloride will likely focus on developing novel catalytic strategies that start from readily available and economical materials. westlake.edu.cn

Emerging areas of interest include:

Biocatalysis : The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a highly sustainable route for producing chiral amino alcohols. frontiersin.orgnih.gov Research could focus on developing a biocatalytic process for the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor to yield the desired cis-amino alcohol with high enantioselectivity (>99% ee) under mild, aqueous conditions. frontiersin.orgnih.gov This approach aligns with green chemistry principles by minimizing waste and avoiding harsh reagents. openaccessgovernment.orgresearchgate.net

Advanced Catalytic Asymmetric Synthesis : New catalytic systems are constantly being developed. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have shown promise for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cnacs.org Another innovative approach is the enantioselective radical C–H amination of alcohols, which could streamline synthesis by directly functionalizing a C-H bond at the desired position. nih.gov Adapting these cutting-edge methods could provide more direct and atom-economical pathways to cis-2-Amino-cycloheptanol and its derivatives.

Continuous Flow Synthesis : The integration of catalytic enantioselective transformations into continuous flow systems is a growing trend. rsc.orgrsc.org This technology offers benefits such as improved safety, better heat and mass transfer, and the potential for automated, large-scale production. nih.gov Developing a flow-based synthesis for cis-2--Amino-cycloheptanol hydrochloride could significantly enhance manufacturing efficiency and consistency. rsc.org

| Methodology | Potential Advantages for Synthesizing cis-2-Amino-cycloheptanol | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. frontiersin.orgresearchgate.net | Development of specific engineered enzymes (e.g., AmDHs) for the cycloheptanone (B156872) precursor. |

| Radical C-H Amination | Bypasses the need for pre-functionalized substrates, potentially reducing step count. nih.gov | Designing a suitable radical relay chaperone and chiral catalyst system for regioselective and enantioselective amination of cycloheptanol (B1583049). nih.gov |

| Cr-Catalyzed Coupling | Modular approach using readily available aldehydes and imines. westlake.edu.cnacs.org | Optimization of a chiral chromium catalyst for the specific cycloheptane (B1346806) ring system to ensure high diastereoselectivity for the cis isomer. acs.org |

| Continuous Flow Chemistry | Enhanced process control, scalability, and safety. rsc.orgnih.gov | Adapting an optimized batch synthesis to a continuous flow reactor, focusing on catalyst stability and product purification. |

Development of Advanced in situ Characterization Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing catalysts and synthetic processes. The development and application of advanced in situ characterization techniques will be instrumental in studying reactions where cis-2-Amino-cycloheptanol hydrochloride is either formed or used as a catalyst. These methods allow researchers to observe reactive intermediates and transition states in real-time. numberanalytics.com

Future research could involve:

In situ Spectroscopy : Techniques like high-resolution NMR, FTIR, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products under actual reaction conditions. This data is invaluable for elucidating reaction pathways and kinetics.

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) : This powerful surface-sensitive technique can provide information about the elemental composition and chemical state of a catalyst's surface during a reaction, which is particularly useful for studying heterogeneous catalytic systems. numberanalytics.com

Advanced Mass Spectrometry Techniques : Methods such as Resonance-enhanced multiphoton ionization (REMPI) can be used for the high-throughput screening of reaction products, while other mass spectrometry approaches can help identify transient species in the catalytic cycle. mpg.de

| Technique | Information Gained | Application to cis-2-Amino-cycloheptanol Research |

| In situ NMR/FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Elucidating the mechanism of a catalyzed reaction; optimizing reaction conditions for synthesis. |

| AP-XPS | Surface elemental composition and chemical states of a heterogeneous catalyst. numberanalytics.com | Studying the interaction of the amino alcohol ligand with a metal surface in an immobilized catalyst system. |

| REMPI Mass Spectrometry | Rapid, sensitive detection of reaction products. mpg.de | High-throughput screening of catalytic reactions using derivatives of cis-2-Amino-cycloheptanol. |

Expansion of Catalytic and Auxiliary Applications in Broader Synthetic Contexts

Chiral vicinal amino alcohols are pivotal as ligands and catalysts in asymmetric synthesis. rsc.org A significant future direction for this compound is to expand its role beyond established applications. Research will likely aim to demonstrate its efficacy in a wider array of stereoselective transformations.

Potential areas for expansion include:

Novel Asymmetric Reactions : Evaluating the compound as a chiral ligand in emerging areas of asymmetric catalysis, such as photoredox catalysis, electrocatalysis, and C-H functionalization reactions. nih.gov These fields offer new ways to construct complex molecules with high precision.

Heterogenization for Recyclability : Immobilizing the cis-2-Amino-cycloheptanol moiety onto solid supports (e.g., polymers, silica, nanoparticles) to create recyclable heterogeneous catalysts. researchgate.netresearchgate.net This is a key strategy for developing more sustainable and cost-effective chemical processes.

Tandem and Multicomponent Reactions : Designing catalytic systems based on cis-2-Amino-cycloheptanol that can facilitate tandem or multicomponent reactions, where multiple bonds are formed in a single operation. This enhances synthetic efficiency by reducing the number of steps and purification procedures. nih.gov

Integration with High-Throughput Screening and Automation in Chemical Synthesis

The discovery and optimization of catalysts and chemical reactions have been revolutionized by high-throughput screening (HTS) and laboratory automation. numberanalytics.comnumberanalytics.com These technologies enable the rapid testing of large numbers of catalysts and reaction conditions in parallel, dramatically accelerating the development process. numberanalytics.commdpi.com

Future work with this compound will benefit from:

Automated Catalyst Screening : Employing automated platforms to screen libraries of catalysts derived from the core cis-2-Amino-cycloheptanol structure. nih.govresearchgate.net By systematically varying substituents on the amino or alcohol groups, researchers can quickly identify derivatives with superior activity or selectivity for a given transformation. unchainedlabs.com

Reaction Optimization : Using HTS to rapidly optimize reaction parameters such as solvent, temperature, pressure, and reagent stoichiometry. numberanalytics.com This data-rich approach allows for the development of highly robust and efficient chemical processes.

Data-Driven Modeling : Integrating HTS data with machine learning algorithms to build predictive models for catalyst performance. numberanalytics.com This can guide the design of new experiments and further accelerate the discovery of optimal catalysts. nd.edu

Computational Design and Optimization of Novel Derivatives with Tunable Properties

Computational chemistry has become an indispensable tool for the rational design of chiral ligands and catalysts. acs.org Instead of relying solely on empirical screening, researchers can use computational methods to predict the performance of new molecules before they are synthesized in the lab. nih.govnih.gov

This trend will impact future research on this compound through:

De Novo Ligand Design : Using computational screening of virtual libraries to identify novel derivatives of cis-2-Amino-cycloheptanol with enhanced properties. researchgate.netacs.org Algorithms can navigate chemical space to propose structures optimized for specific catalytic activities. acs.org

Mechanistic Elucidation : Employing quantum mechanical calculations (e.g., Density Functional Theory) to model the transition states of catalytic reactions. This provides fundamental insights into the source of stereoselectivity and can guide the rational design of more effective ligands.

Tuning Steric and Electronic Properties : Systematically modifying the structure of the amino alcohol in silico to fine-tune its steric bulk and electronic properties. This allows for the design of catalysts with properties tailored for specific substrates and reactions, leading to higher efficiency and selectivity. acs.org

Q & A

Q. What are the recommended synthetic routes for cis-2-Amino-cyclohexanol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves acid-base reactions, such as treating the free base cis-2-aminocyclohexanol with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under controlled pH and temperature . Key parameters include:

- Solvent choice : Polar solvents enhance salt formation.

- Temperature : Room temperature or mild heating (40–60°C) to avoid decomposition.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethanol, RT, 24h | 85 | >98% | |

| Water, 50°C, 6h | 78 | 95% |

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer : Use a combination of:

- Melting Point (mp) Analysis : Compare observed mp (186–190°C) with literature values . Discrepancies >2°C indicate impurities.

- NMR Spectroscopy : Confirm stereochemistry (cis vs. trans) via coupling constants in -NMR (e.g., axial-equatorial proton coupling ~3–4 Hz for cis isomers) .

- Chiral HPLC : Verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak IA) .

Q. What are the best practices for handling and storing cis-2-Amino-cyclohexanol hydrochloride?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C under inert gas (N or Ar) to prevent hygroscopic degradation .

- Safety : Use gloves and goggles; avoid inhalation (may cause respiratory irritation) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what methods resolve chiral impurities?

- Methodological Answer :

Q. What role does this compound play in asymmetric catalysis, and how is its efficacy demonstrated experimentally?

- Methodological Answer : The compound serves as a chiral ligand or building block in:

- Transition-Metal Catalysis : Test enantioselectivity in asymmetric hydrogenation (e.g., Ru-BINAP complexes) .

- Organocatalysis : Evaluate turnover frequency (TOF) in aldol reactions using proline-derived catalysts .

Case Study :

In a 2025 study, cis-2-Amino-cyclohexanol hydrochloride achieved 92% ee in a model Strecker reaction, outperforming trans-isomers (75% ee) under identical conditions .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Source Verification : Cross-check CAS registry data (e.g., CAS 6936-47-6 for cis-isomer vs. 5456-63-3 for trans) .

- Reproducibility Tests : Repeat measurements using calibrated equipment (e.g., DSC for mp).

Data Table :

| Source | Reported mp (°C) | Observed mp (°C) | Reference |

|---|---|---|---|

| Kanto Reagents (2022) | 186–190 | 187–189 | |

| PubChem (2025) | 182–185 | 184–186 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.